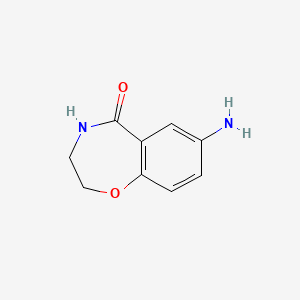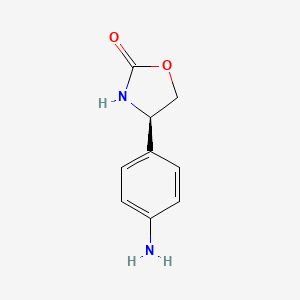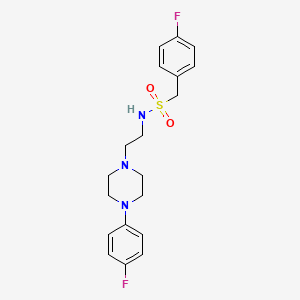
N-tert-butyl-3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group and a benzodiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzodiazole intermediate. The tert-butyl group is introduced through alkylation reactions, and the azetidine ring is formed via cyclization reactions. Common reagents used in these reactions include tert-butyl chloride, sodium hydride, and various solvents such as dichloromethane and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
N-tert-butyl-3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole moiety, often using reagents like sodium azide or halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the benzodiazole ring .
科学的研究の応用
N-tert-butyl-3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of N-tert-butyl-3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The benzodiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Similar compounds include other benzodiazole derivatives and azetidine-containing molecules. Examples include:
- N-tert-butyl-2-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)acetamide
- N-tert-butyl-3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propionamide .
Uniqueness
N-tert-butyl-3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the tert-butyl and benzodiazole moieties enhances its stability and potential for diverse applications .
特性
IUPAC Name |
N-tert-butyl-3-(2-tert-butylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-18(2,3)16-20-14-9-7-8-10-15(14)23(16)13-11-22(12-13)17(24)21-19(4,5)6/h7-10,13H,11-12H2,1-6H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNQJSVLVSWZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-fluorobenzyl)-3-[(3-methoxybenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2558748.png)
![6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2558750.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide](/img/structure/B2558752.png)
![N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2558754.png)
![N-[2-(4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B2558755.png)

![N-(4-bromo-2-fluorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2558761.png)
![3-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide](/img/structure/B2558762.png)
![[4-(3-Fluorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2558763.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558765.png)
![4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2558766.png)

